Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a chemical compound with the molecular formula C13H9F2NO2 and a molecular weight of 249.21 g/mol . It is a benzoate ester that contains both fluorine and pyridine moieties, making it a valuable building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a boric acid ester intermediate with benzene rings Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to play a role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate typically involves the esterification of 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is unique due to its dual fluorine and pyridine functionalities, which confer distinct chemical and biological properties. These features make it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCIBLYZCJPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742933 |
Source
|
Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-04-6 |
Source
|
Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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